molecular formula C11H11BrO2 B176679 1-(4-Bromophenyl)cyclobutanecarboxylic acid CAS No. 151157-49-2

1-(4-Bromophenyl)cyclobutanecarboxylic acid

Cat. No. B176679
M. Wt: 255.11 g/mol
InChI Key: CZCIJQWZBHQMNS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a chemical compound with the CAS Number: 151157-49-2. It has a molecular weight of 255.11 . The IUPAC name for this compound is 1-(4-bromophenyl)cyclobutanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(4-Bromophenyl)cyclobutanecarboxylic acid is 1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place . to 97% .

Scientific Research Applications

Novel Synthesis Routes

1-(4-Bromophenyl)cyclobutanecarboxylic acid is used in various novel synthesis processes. For example, a practical method for synthesizing 1-aminocyclobutanecarboxylic acid involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid, showing potential industrial applications (Fu Zhi-feng, 2004).

Advanced Therapeutic Agents

This compound has been used to develop potential therapeutic agents. For instance, a novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy (G. Kabalka & Min-Liang Yao, 2004).

Antibacterial Activity

Compounds derived from 1-(4-Bromophenyl)cyclobutanecarboxylic acid have been explored for their antibacterial properties. Research into heterocyclic compounds synthesized from this acid showed promising antibacterial activities (M. El-Hashash et al., 2015).

Polymer Synthesis

It's also involved in polymer synthesis. The synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives using this acid aids in the development of square-grid polymers (R. M. Harrison et al., 1997).

Solid-State NMR Studies

Additionally, its derivatives are utilized in solid-state NMR studies. A monofluoro-substituted amino acid, derived from 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, has been developed for 19F NMR labeling in peptides (A. N. Tkachenko et al., 2014).

Drug Distribution Imaging

The compound is relevant in drug distribution imaging too. A dry matrix application method using derivatives of this acid has been used for matrix-assisted laser desorption/ionization imaging in rat brain tissue (R. Goodwin et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIJQWZBHQMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588137
Record name 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclobutanecarboxylic acid

CAS RN

151157-49-2
Record name 1-(4-Bromophenyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)cyclobutane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 g, 4.2 mmol) in EtOH (28 mL) and water (2 mL) was added KOH (2.1 g, 42 mmol). The reaction mixture was heated to reflux for 16 hours. The reaction was then quenched with 1M hydrochloric acid in order to adjust pH to 7. The organic solvents were removed in vacuo to give a residue, which was dissolved in ethyl acetate (40 mL), then washed with brine (3×10 mL). The organic phase was concentrated in vacuo, and the resulting oil was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=8:1) to give 1-(4-bromophenyl)cyclobutanecarboxylic acid (0.8 g, 79% yield) as a white solid.
Quantity
1 g
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reactant
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2.1 g
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28 mL
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2 mL
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40 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-bromophenyl)cyclobutanecarbonitrile (1-2c,12.04 g, 51.0 mmol), potassium hydroxide (11.44 g, 204 mmol) and ethylene glycol (50 mL, 897 mmol) were heated to reflux for 4 h. The reaction mixture was cooled to room temperature, then diluted with EtOAc and water. The aqueous layer was acidified with 1 M HCl, then was extracted into EtOAc. The organic layer was dried over Na2SO4, filtered and reduced in vacuo to give 7-1 as a tan oil.
Quantity
12.04 g
Type
reactant
Reaction Step One
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11.44 g
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reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromophenyl)cyclobutanecarboxylic acid

Citations

For This Compound
2
Citations
D Li, DL Sloman, A Achab, H Zhou… - Journal of Medicinal …, 2022 - ACS Publications
3,3-Disubstituted oxetanes have been utilized as bioisosteres for gem-dimethyl and cyclobutane functionalities. We report the discovery of a novel class of oxetane indole-amine 2,3-…
Number of citations: 5 pubs.acs.org
Y Shen, CA Zificsak, JE Shea, X Lao… - Journal of Medicinal …, 2015 - ACS Publications
The spread of intra-abdominal cancers is a vexing clinical problem for which there is no widely effective treatment. We discovered previously that (2E)-3-[(4-tert-butylphenyl)sulfonyl]…
Number of citations: 28 pubs.acs.org

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